2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol
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Overview
Description
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a pentyn-2-ol group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethynylmagnesium bromide, to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as hydrobromic acid (HBr) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-one or 2-(6-Methoxy-2-naphthyl)-4-pentynoic acid.
Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science:
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy and pentyn-2-ol groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
2-(6-Methoxy-2-naphthyl)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is unique due to the presence of both a methoxy group and a pentyn-2-ol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C16H16O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h1,5-8,10-11,17H,9H2,2-3H3 |
InChI Key |
QVJUKMATJCLHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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